1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)-
Overview
Description
1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)-, also known as hydrovanilloin, is a compound with the molecular formula C16H18O6. It is a symmetrical bis-phenol derivative, characterized by the presence of two hydroxy and methoxy groups on each phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- can be synthesized through the electrochemical dimerization of vanillin in aqueous sodium hydroxide (NaOH). The process involves the use of lead electrodes and a voltage of 9.5 V, resulting in an 86% yield of the compound . The reaction conditions are as follows:
Reactants: Vanillin and aqueous NaOH
Electrodes: Lead
Voltage: 9.5 V
Temperature: 25°C
Duration: 3 hours
Industrial Production Methods
While specific industrial production methods for 1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- are not extensively documented, the electrochemical dimerization process described above can be scaled up for industrial applications. The use of renewable feedstocks like vanillin aligns with the growing interest in sustainable and green chemistry practices .
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydroxy derivatives.
Substitution: The hydroxy and methoxy groups on the phenyl rings can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydroxy derivatives. Substitution reactions can lead to a variety of substituted phenyl derivatives .
Scientific Research Applications
1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- has several scientific research applications, including:
Chemistry: Used as a monomer for the synthesis of polyurethanes and other polymers.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of renewable resource-based polymers and materials.
Mechanism of Action
The mechanism of action of 1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The phenolic groups in the compound can donate hydrogen atoms, neutralizing free radicals and exhibiting antioxidant activity. Additionally, the compound can interact with enzymes and proteins, modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)-: A similar compound with one phenyl ring substituted.
3-Methoxy-4-hydroxyphenylethyleneglycol sulfate: Another related compound with sulfate groups.
Uniqueness
Its derivation from renewable resources like vanillin also makes it an attractive compound for sustainable chemistry .
Properties
IUPAC Name |
1,2-bis(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6/c1-21-13-7-9(3-5-11(13)17)15(19)16(20)10-4-6-12(18)14(8-10)22-2/h3-8,15-20H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQZTUASSSOEFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(C2=CC(=C(C=C2)O)OC)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963253 | |
Record name | 1,2-Bis(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10963253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4464-75-9 | |
Record name | 1,2-Bis(4-hydroxy-3-methoxyphenyl)-1,2-ethanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4464-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004464759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Bis(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10963253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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